
Arginine thiazolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine monothiazolidine-4-carboxylate is a compound that combines the amino acid L-arginine with a thiazolidine ring. This compound is of interest due to its potential therapeutic applications, particularly in the fields of medicine and biochemistry. L-arginine is known for its role in the production of nitric oxide, a molecule that plays a crucial role in various physiological processes, including vasodilation and immune response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine monothiazolidine-4-carboxylate typically involves the reaction of L-arginine with thiazolidine-4-carboxylic acid. This reaction can be carried out under mild conditions, often in an aqueous solution, with the use of a coupling agent to facilitate the formation of the desired product. The reaction conditions may include a temperature range of 20-40°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of L-Arginine monothiazolidine-4-carboxylate may involve more advanced techniques such as continuous flow synthesis or the use of bioreactors. These methods allow for greater control over reaction conditions and can lead to higher yields and more consistent product quality. The use of enzymatic catalysis is also explored to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine monothiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered biological activity.
Substitution: The amino and carboxyl groups of L-arginine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of L-Arginine monothiazolidine-4-carboxylate. These products can have different biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in modulating cellular processes, particularly those involving nitric oxide production and immune response.
Wirkmechanismus
The mechanism of action of L-Arginine monothiazolidine-4-carboxylate involves its role as a precursor to nitric oxide. Nitric oxide is produced from L-arginine by the enzyme nitric oxide synthase. This molecule plays a crucial role in vasodilation, immune response, and cellular signaling. The thiazolidine ring may also contribute to the compound’s biological activity by modulating redox reactions and interacting with various cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A naturally occurring amino acid involved in nitric oxide production and various metabolic processes.
Thiazolidine-4-carboxylic acid: A compound with a thiazolidine ring, used in the synthesis of various derivatives.
L-Arginine hydrochloride: A salt form of L-arginine, commonly used in supplements and therapeutic formulations.
Uniqueness
L-Arginine monothiazolidine-4-carboxylate is unique due to its combination of L-arginine and a thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for enhanced modulation of nitric oxide production and potential therapeutic applications that are not achievable with L-arginine or thiazolidine-4-carboxylic acid alone .
Eigenschaften
CAS-Nummer |
57631-15-9 |
|---|---|
Molekularformel |
C10H21N5O4S |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO2S/c7-4(5(11)12)2-1-3-10-6(8)9;6-4(7)3-1-8-2-5-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3,5H,1-2H2,(H,6,7)/t4-;/m0./s1 |
InChI-Schlüssel |
JEOQACOXAOEPLX-WCCKRBBISA-N |
Isomerische SMILES |
C1C(NCS1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C1C(NCS1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



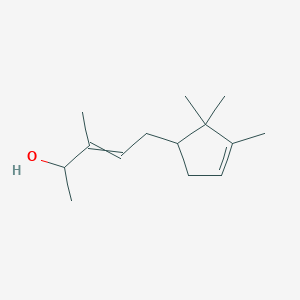
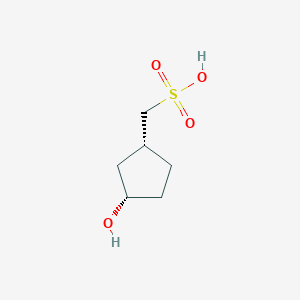
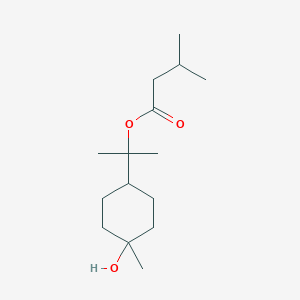
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

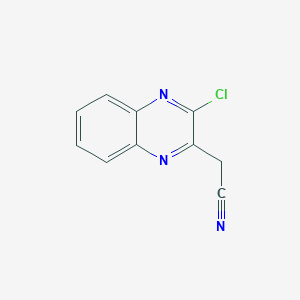
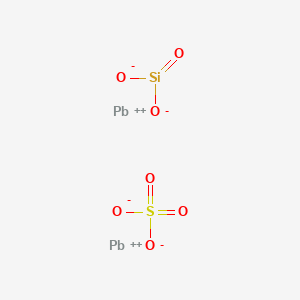
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
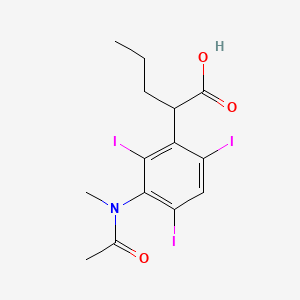
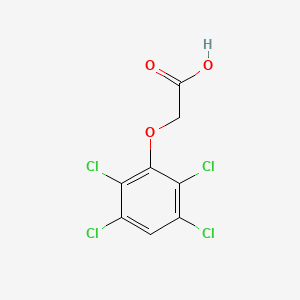
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
